Yadanzioside K
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Overview
Description
Yadanzioside K is a natural quassinoid glycoside found in Brucea javanica (L.) Merr, a plant known for its medicinal properties. Quassinoids are a class of degraded triterpenoids that exhibit a wide range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory effects .
Preparation Methods
Yadanzioside K is typically isolated from the seeds of Brucea javanica. The isolation process involves extraction with solvents followed by chromatographic separation techniques.
Chemical Reactions Analysis
Yadanzioside K undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of quassinoids.
Medicine: It has potential therapeutic applications in treating dysentery, malaria, and cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of yadanzioside K involves its interaction with specific molecular targets and pathways. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparison with Similar Compounds
Yadanzioside K is unique among quassinoids due to its specific glycosylation pattern. Similar compounds include:
Brusatol: Known for its potent anti-cancer activity.
Bruceine D: Exhibits significant anti-malarial effects.
Yadanzioside B: Another quassinoid glycoside with similar biological activities
These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities, making this compound a unique and valuable compound for scientific research and therapeutic applications.
Properties
Molecular Formula |
C36H48O18 |
---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8+/t16-,18+,19+,21+,22-,23+,24+,26+,27+,28+,29-,31-,34-,35+,36-/m0/s1 |
InChI Key |
YJWLVGXIHBVPPC-WGINFWKESA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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